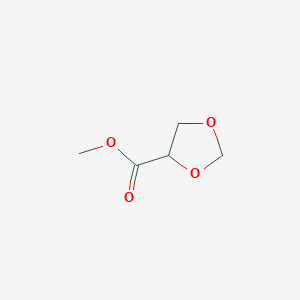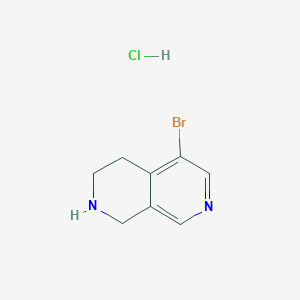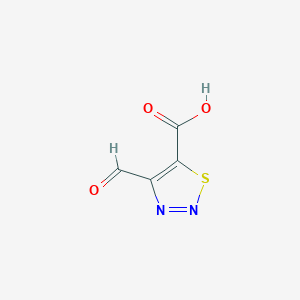
Methyl 1,3-dioxolane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,3-dioxolane-4-carboxylate is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
Methyl 1,3-dioxolane-4-carboxylate can be synthesized through the condensation of carbonyl compounds with vicinal diols. This process is typically acid-catalyzed and involves the removal of water to drive the reaction to completion . For example, the condensation of acetone with ethylene glycol in the presence of an acid catalyst such as sulfuric acid can yield the desired dioxolane compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous reactors and efficient dehydration techniques can enhance the yield and purity of the product. Additionally, the use of ethanol as a solvent has been shown to improve the reaction efficiency and reduce the process duration .
化学反応の分析
Types of Reactions
Methyl 1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.
科学的研究の応用
Methyl 1,3-dioxolane-4-carboxylate has several scientific research applications:
作用機序
The mechanism of action of methyl 1,3-dioxolane-4-carboxylate involves its ability to form stable cyclic structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The compound can also participate in various chemical reactions, forming intermediates that are crucial in the synthesis of more complex molecules.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A parent compound with similar cyclic structure but without the ester group.
5-Methyl-1,3-dioxolane-4-one: A structurally related compound used as a green solvent.
2-Methyl-1,3-dioxolane: Another derivative with a methyl group at the 2-position.
Uniqueness
Methyl 1,3-dioxolane-4-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to act as a protecting group and participate in various chemical reactions makes it a valuable compound in both research and industrial settings.
特性
分子式 |
C5H8O4 |
|---|---|
分子量 |
132.11 g/mol |
IUPAC名 |
methyl 1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C5H8O4/c1-7-5(6)4-2-8-3-9-4/h4H,2-3H2,1H3 |
InChIキー |
NGNDLWINEYXGJD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1COCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13668292.png)

![tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13668295.png)
![[5-(Thiophen-2-YL)-1H-1,2,4-triazol-3-YL]methanol](/img/structure/B13668298.png)

![Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13668304.png)
![5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)
![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)
![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)
![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)

